REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[Cl:8].N1C=CC=CC=1.Cl[C:16](OC1C=CC=CC=1)=[O:17].C([O-])([O-])=O.[K+].[K+].[F:31][C:32]1([F:48])[O:36][C:35]2[CH:37]=[CH:38][C:39]([CH2:41][N:42]3[CH2:47][CH2:46][NH:45][CH2:44][CH2:43]3)=[CH:40][C:34]=2[O:33]1>O.C1(C)C=CC=CC=1>[Cl:8][C:7]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[NH:1][C:16]([N:45]1[CH2:44][CH2:43][N:42]([CH2:41][C:39]2[CH:38]=[CH:37][C:35]3[O:36][C:32]([F:31])([F:48])[O:33][C:34]=3[CH:40]=2)[CH2:47][CH2:46]1)=[O:17] |f:3.4.5|
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
NC=1C=NC=CC1Cl
|
Name
|
|
Quantity
|
740 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
25.3 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
32.6 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
66.3 g
|
Type
|
reactant
|
Smiles
|
FC1(OC2=C(O1)C=CC(=C2)CN2CCNCC2)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 2-5° C. for 7 h the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 2 L, three-neck Morton flask equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
thermocouple, and addition funnel under a nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
was 5° C
|
Type
|
CUSTOM
|
Details
|
was 6° C
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 15 h
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
the toluene layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with aqueous HCl (1.8 M, 600 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous extract
|
Type
|
WASH
|
Details
|
was washed with toluene (2×300 mL)
|
Type
|
ADDITION
|
Details
|
MeOH (500 mL) was added to the aqueous layer
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to 5° C
|
Type
|
ADDITION
|
Details
|
The pH was adjusted to pH 8-9 with the addition of NaOH solution (50 wt %, ca. 50 mL)
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
did not exceed 17° C
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred at 5° C. for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with MeOH/H2O (1:1, 70 mL)
|
Type
|
CUSTOM
|
Details
|
The solid was dried in vacuum oven at 50° C. for 24 h
|
Duration
|
24 h
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NC=C1)NC(=O)N1CCN(CC1)CC1=CC2=C(OC(O2)(F)F)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |